![molecular formula C26H31NO2 B1389464 2-(Benzyloxy)-N-{2-[4-(tert-butyl)phenoxy]-propyl}aniline CAS No. 1040690-34-3](/img/structure/B1389464.png)
2-(Benzyloxy)-N-{2-[4-(tert-butyl)phenoxy]-propyl}aniline
Overview
Description
This compound is a complex organic molecule that likely contains an aniline group (a benzene ring attached to an amino group), a benzyloxy group (a benzene ring attached to an oxygen atom), and a tert-butyl group (a central carbon atom attached to three methyl groups). It’s important to note that the exact properties and behaviors of this compound would depend on its specific structure .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through processes like catalytic protodeboronation of pinacol boronic esters , or through the use of organic synthesis building blocks . The exact method would depend on the specific structure and functional groups present in the compound .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Techniques like GC-MS analysis, 1H NMR analysis, and HPLC could potentially be used to characterize its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds have been involved in reactions like oxidation, amination, halogenation, and various types of C-C bond formations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like its polarity, solubility, stability, and reactivity would be determined by the functional groups present in the molecule .Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
It’s known that benzylic compounds can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction can lead to changes in the compound’s structure and potentially affect various biochemical pathways.
Result of Action
The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to changes in the compound’s structure and its interaction with its targets . These changes can potentially lead to various molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-tert-butylphenoxy)propyl]-2-phenylmethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO2/c1-20(29-23-16-14-22(15-17-23)26(2,3)4)18-27-24-12-8-9-13-25(24)28-19-21-10-6-5-7-11-21/h5-17,20,27H,18-19H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMIVTABGONJND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=CC=C1OCC2=CC=CC=C2)OC3=CC=C(C=C3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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